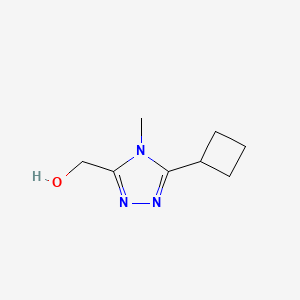
Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate
Overview
Description
Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . This compound is characterized by the presence of a bromine atom and a methoxymethoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate typically involves a multi-step reaction process. One common method includes the following steps :
Copper(I) iodide and bis-triphenylphosphine-palladium(II) chloride: are used as catalysts in the presence of triethylamine and N,N-dimethylformamide.
Hydrogen chloride: in methanol is used for further reaction.
Potassium carbonate: in N,N-dimethylformamide is employed.
Piperidine, formic acid, palladium diacetate, and tris(o-tolyl)phosphine: in N,N-dimethylformamide under an inert atmosphere at 92°C.
Pyridine: at 5-20°C.
Methanol and water: under reflux conditions.
Sodium hydroxide: in methanol under reflux conditions, followed by pH adjustment to 2.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like potassium permanganate for oxidation.
Reducing agents: such as lithium aluminum hydride for reduction.
Acidic or basic conditions: for hydrolysis.
Major Products Formed
Substitution products: Depending on the nucleophile used.
Oxidized or reduced derivatives: Depending on the reaction conditions.
Carboxylic acids: From hydrolysis of the ester group.
Scientific Research Applications
Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate is used in various scientific research applications :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate is unique due to the presence of both a bromine atom and a methoxymethoxy group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
methyl 2-[3-bromo-4-(methoxymethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-16-10-4-3-8(5-9(10)12)6-11(13)15-2/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCVEBWBMCRAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




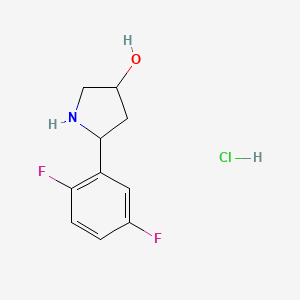
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1430997.png)
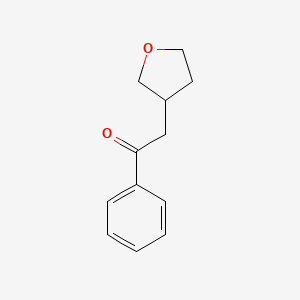

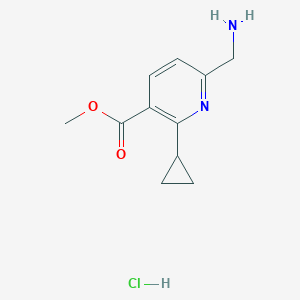
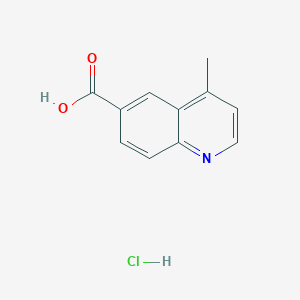
![N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431008.png)
![methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431009.png)
![Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431010.png)
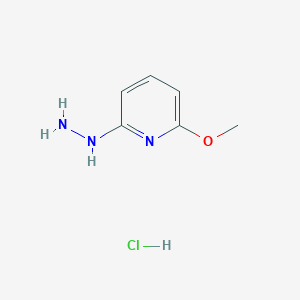
![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1431013.png)
